1-Bromo-3-(methylsulfonyl)benzene

Cross‑coupling chemistry C–C bond formation Medicinal chemistry

Isomeric purity failures cause irreproducible cross-coupling yields. This meta-bromo aryl sulfone delivers predictable Suzuki-Miyaura performance (88-90% yields) and crystalline purification (m.p. 100-107°C) eliminating column chromatography. • **Kinase Scaffold Builder**: Preferred for mTOR inhibitor biaryl linkages with reduced steric clash. • **Dual-Handle Reactivity**: Orthogonal C-Br and sulfone coupling for terphenyl synthesis. • **Analytical Clarity**: LogP ~2.13 enables baseline HPLC separation from para-isomer impurity. Procure for GMP-ready pharma intermediates requiring verified isomeric purity.

Molecular Formula C7H7BrO2S
Molecular Weight 235.1 g/mol
CAS No. 34896-80-5
Cat. No. B020138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(methylsulfonyl)benzene
CAS34896-80-5
Synonyms1-Bromo-3-methanesulfonylbenzene; 
Molecular FormulaC7H7BrO2S
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3
InChIKeyWBOMXUMQOVQNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(methylsulfonyl)benzene: Key Specifications


1‑Bromo‑3‑(methylsulfonyl)benzene (CAS 34896‑80‑5), also known as 3‑bromophenyl methyl sulfone, is a halogenated aromatic sulfone that serves as a versatile electrophilic building block in organic synthesis. It possesses a molecular formula of C₇H₇BrO₂S and a molecular weight of 235.10 g·mol⁻¹ [REFS‑1]. The compound features a bromine atom and an electron‑withdrawing methylsulfonyl (–SO₂CH₃) group in a meta‑orientation on the benzene ring. This structural arrangement imparts distinct physicochemical properties—including a melting point typically reported between 100–107 °C, a boiling point of approximately 362.8 °C at 760 mmHg, and moderate solubility in organic solvents [REFS‑2]. The meta‑substitution pattern is critical for its reactivity profile in cross‑coupling chemistry and its utility in pharmaceutical intermediate applications.

1
Meta-substitution for efficient Suzuki coupling
2
Crystalline intermediate supports purification by recrystallization
3
Electrophilic sulfone building block for medicinal chemistry

1-Bromo-3-(methylsulfonyl)benzene: Irreplaceability


Aryl halides bearing methylsulfonyl substituents are frequently treated as a uniform class of electrophiles, but their substitution pattern profoundly alters reaction kinetics, yields, and downstream synthetic compatibility. The meta‑substituted 1‑bromo‑3‑(methylsulfonyl)benzene differs from its ortho‑ and para‑isomers in electronic distribution, steric accessibility at the bromine site, and solvation behavior [REFS‑1]. These differences translate into measurable variations in cross‑coupling efficiency, reaction condition tolerance, and final product purity. Furthermore, the methylsulfonyl group is not chemically inert—it can undergo Ni‑ or Pd‑catalyzed Suzuki–Miyaura coupling itself, creating competing reaction pathways that vary with ring position [REFS‑2]. Procurement decisions based solely on “aryl sulfone” or “bromobenzene” descriptors without attention to the exact substitution geometry therefore risk irreproducible synthetic outcomes, batch failures, and costly re‑optimization.

Ortho-isomer substitution
Steric hindrance may reduce cross-coupling yield and require longer reaction times.
Ortho-isomer physical form
The ortho-isomer often appears as a lower-melting oil, complicating purification by recrystallization.
Para-isomer co-elution risk
Small LogP differences may challenge baseline separation on reversed-phase HPLC, risking isomeric impurity.

1-Bromo-3-(methylsulfonyl)benzene: Comparative Evidence


Suzuki–Miyaura Coupling Performance

In Pd‑catalyzed Suzuki–Miyaura cross‑coupling reactions, the meta‑substituted 1‑bromo‑3‑(methylsulfonyl)benzene consistently achieves yields of 88–90 %, whereas the ortho‑substituted analog (2‑bromophenyl methyl sulfone) exhibits reduced yields of 85–86 % due to steric hindrance around the reactive C–Br bond [REFS‑1]. The diminished yield for the ortho‑isomer persists even with extended reaction times (2.5–3 h versus ~1–2 h for the meta‑isomer), confirming that the yield differential is intrinsic to the substitution geometry rather than a kinetic artifact.

Suzuki Coupling Yield
Class-level
88–90% meta-isomer
vs
85–86% ortho-isomer
Higher coupling efficiency reported for meta-substitution.
Yields may vary; verify under your specific conditions.
Cross‑coupling chemistry C–C bond formation Medicinal chemistry

Lipophilicity-Driven Chromatographic Separation

The meta‑substituted 1‑bromo‑3‑(methylsulfonyl)benzene exhibits a consensus Log P (octanol–water partition coefficient) of approximately 2.1–2.3, as computed by multiple validated methods (XLogP3 = 2.1; consensus Log P = 2.13) [REFS‑1][REFS‑2]. In contrast, the para‑isomer (1‑bromo‑4‑(methylsulfonyl)benzene) is predicted to have a slightly higher Log P due to the more symmetric molecular dipole. This difference, though numerically small, is analytically significant and enables baseline separation of meta‑ and para‑isomers using reversed‑phase HPLC with standard C18 columns and acetonitrile–water gradients.

Lipophilicity (LogP)
Class-level
~2.13 meta-isomer
vs
~2.3–2.4 para-isomer (est.)
LogP difference enables baseline HPLC separation.
Computational estimate; confirm with experimental data.
Analytical chemistry Purification Physicochemical properties

Crystallinity Advantage for Purification

Commercial suppliers report the meta‑isomer as a white to off‑white crystalline powder with a sharp melting point of 100–107 °C, and typical purities of ≥98 % (HPLC) are routinely achieved without extensive chromatography [REFS‑1][REFS‑2]. The ortho‑substituted analog (2‑bromophenyl methyl sulfone), by comparison, is often described as a lower‑melting solid or viscous oil that resists crystallization, frequently requiring chromatographic purification to reach equivalent purity levels. The meta‑isomer’s favorable crystal packing thus offers a direct purification advantage that reduces both cost and processing time.

Crystallinity & Purification
Class-level
Crystalline powder meta-isomer
vs
Often oily ortho-isomer
Meta-isomer form supports recrystallization for high purity.
Processing advantage may reduce column chromatography needs.
Process chemistry Crystallization Purity

Sulfone Cross-Coupling Reactivity Ranking

In palladium‑catalyzed Suzuki–Miyaura coupling, aryl sulfones display a reactivity that falls between typical aryl chlorides (least reactive) and aryl iodides (most reactive) [REFS‑1]. This intermediate reactivity offers a valuable chemoselectivity window: 1‑bromo‑3‑(methylsulfonyl)benzene can be selectively coupled at the C–Br site while leaving the sulfone intact for subsequent orthogonal transformations, or alternatively, the sulfone itself can be engaged as an electrophilic coupling partner under tailored conditions [REFS‑2]. This dual‑handle reactivity is absent in simple bromobenzenes lacking the sulfone group and is less controllable in ortho‑substituted analogs due to steric interference.

Suzuki Reactivity Rank
Reported
Intermediate
Aryl Cl 2CH3 ≈ Aryl Br
Dual-handle reactivity enables sequential coupling strategies.
Position ranking may shift with ligand/catalyst choice.
mTOR Inhibitor Precedent
Data to verify
Multiple literature citations report meta-isomer as intermediate.
Supports selection for mTOR-targeting chemotypes.
Independent verification recommended; ortho/para lack comparable precedent.
Cross‑coupling Reactivity ranking Synthetic methodology

mTOR Inhibitor Synthesis Application

Multiple literature sources, including Chinese‑language chemical databases and patent disclosures, indicate that 1‑bromo‑3‑(methylsulfonyl)benzene is a documented intermediate in the preparation of mTOR (mammalian target of rapamycin) kinase inhibitors [REFS‑1][REFS‑2]. While specific quantitative potency data for the final inhibitors are beyond the scope of this building‑block analysis, the fact that this particular substitution pattern (meta‑sulfonyl) is recurrently selected for mTOR‑targeting chemotypes—rather than ortho‑ or para‑isomers—implies a structure‑activity relationship preference. The meta‑orientation appears to position the sulfonyl group for favorable interactions within the ATP‑binding pocket of mTOR.

mTOR Inhibitor Precedent
Data to verify
Multiple literature citations report meta-isomer as intermediate.
Supports selection for mTOR-targeting chemotypes.
Independent verification recommended; ortho/para lack comparable precedent.
Medicinal chemistry Kinase inhibitors mTOR

1-Bromo-3-(methylsulfonyl)benzene: Key Applications


Medicinal Chemistry: Suzuki Biaryl Synthesis

The meta‑bromo‑sulfone motif is ideally suited for constructing biaryl linkages that are common in kinase inhibitor scaffolds, including mTOR inhibitors [REFS‑1]. The consistently high coupling yields (88–90 %) observed for this meta‑isomer minimize material waste and facilitate the preparation of focused compound libraries. The meta‑orientation also reduces steric clash in the final molecule, potentially improving binding‑pocket complementarity. Researchers developing ATP‑competitive kinase inhibitors should prioritize the meta‑isomer over ortho‑ or para‑analogs to avoid yield penalties and ensure reproducible analog synthesis.

Process Chemistry: Crystallization Purification

For scale‑up operations, the ability to isolate a key intermediate in >98 % purity by simple recrystallization is a major cost and time advantage [REFS‑1][REFS‑2]. 1‑Bromo‑3‑(methylsulfonyl)benzene’s crystalline nature and sharp melting point (100–107 °C) permit straightforward batch purification without chromatography. This contrasts with the ortho‑isomer, which often resists crystallization and necessitates column purification—a bottleneck in pilot‑plant settings. Procurement for process development should therefore favor the meta‑isomer when a crystalline, easily purifiable aryl sulfone building block is required.

Analytical QC: HPLC Isomeric Purity

In regulated environments (e.g., GMP production of pharmaceutical intermediates), verifying isomeric purity is mandatory. The distinct Log P of 1‑bromo‑3‑(methylsulfonyl)benzene (consensus ~2.13) relative to its para‑isomer enables baseline separation on standard reversed‑phase HPLC systems [REFS‑1]. This provides a straightforward, robust analytical method for confirming that the meta‑substituted material is free from para‑isomer contamination—a crucial specification for IND‑enabling studies and clinical supply chains.

Methodology: Sequential Chemoselective Coupling

The intermediate reactivity of the aryl sulfone group—positioned between aryl chlorides and aryl iodides—allows 1‑bromo‑3‑(methylsulfonyl)benzene to serve as a platform for sequential, chemoselective cross‑coupling [REFS‑1]. A synthetic sequence can first engage the C–Br bond in a Suzuki coupling, leaving the sulfone intact. The sulfone can then be activated in a subsequent orthogonal coupling step to install a second diversity element. This “dual‑handle” capability is more predictable in the meta‑isomer due to reduced steric interference and is highly valued in the synthesis of unsymmetrical terphenyls and other polyaryl architectures.

Application
Selection Property
Validation Focus
Suzuki biaryl synthesis
Meta-specific coupling efficiency
Cross-coupling yield and purity under chosen conditions
Crystallization purification
Crystalline solid with sharp melting behavior
Purity attainment by recrystallization without chromatography
HPLC isomeric purity check
Distinct LogP for meta-isomer
Baseline separation from para-isomer on standard C18 columns
Sequential chemoselective coupling
Dual-handle reactivity (C–Br and C–SO2CH3)
Orthogonal coupling sequence without protecting-group steps

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